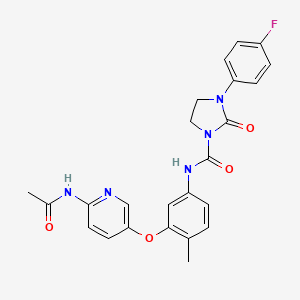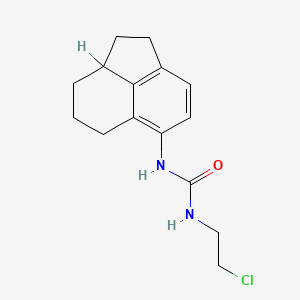
1-(2-Chloroethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both a chloroethyl group and a tetrahydroacenaphthene moiety, suggests potential for interesting chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea typically involves the reaction of 2-chloroethylamine with 2a,3,4,5-tetrahydroacenaphthene-6-isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts or phase-transfer agents can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the urea moiety or the acenaphthene ring system.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 1-(2-azidoethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea would depend on its specific application. In a biological context, it might interact with cellular proteins or enzymes, affecting their function. The chloroethyl group could form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroethyl)-3-phenylurea: Similar structure but with a phenyl group instead of the tetrahydroacenaphthene moiety.
1-(2-Chloroethyl)-3-(2,3-dihydro-1H-inden-5-yl)urea: Similar structure but with a dihydroindenyl group.
Uniqueness
1-(2-Chloroethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea is unique due to the presence of the tetrahydroacenaphthene ring system, which can impart distinct chemical and biological properties compared to other urea derivatives.
Propriétés
Numéro CAS |
102433-67-0 |
|---|---|
Formule moléculaire |
C15H19ClN2O |
Poids moléculaire |
278.78 g/mol |
Nom IUPAC |
1-(1,2,6,7,8,8a-hexahydroacenaphthylen-5-yl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C15H19ClN2O/c16-8-9-17-15(19)18-13-7-6-11-5-4-10-2-1-3-12(13)14(10)11/h6-7,10H,1-5,8-9H2,(H2,17,18,19) |
Clé InChI |
PTXQEAWMYWXNAB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC3=C2C(=C(C=C3)NC(=O)NCCCl)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate hydrate](/img/structure/B12814302.png)



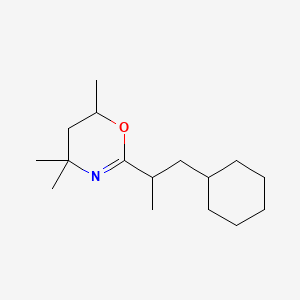
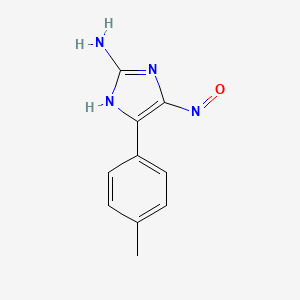
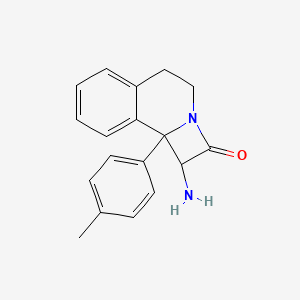

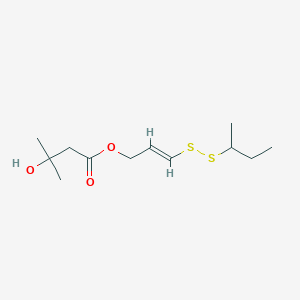
![5-Amino-5-hydroxy-7-methyl-1H-benzo[d]imidazol-4(5H)-one](/img/structure/B12814345.png)

